![molecular formula C14H10N4O5 B3009188 5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-41-1](/img/structure/B3009188.png)
5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C14H10N4O5 and its molecular weight is 314.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to and inhibits PARP, preventing it from repairing single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms .
Result of Action
The result of the compound’s action is the induction of cell death , particularly in cancer cells with defective DNA repair mechanisms. By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the death of these cells .
Eigenschaften
IUPAC Name |
5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-9-4-2-1-3-8(9)10(16-17-13)7-15-14(20)11-5-6-12(23-11)18(21)22/h1-6H,7H2,(H,15,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOHCXKBHLZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
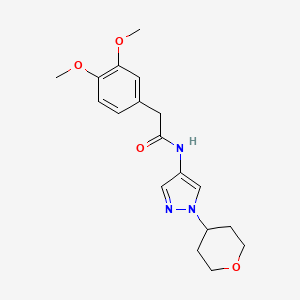
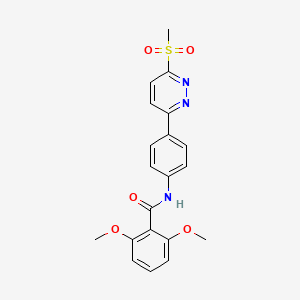
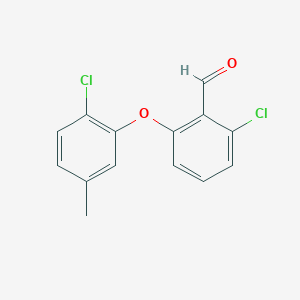
![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)
![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
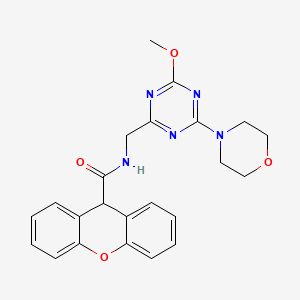
![2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B3009119.png)
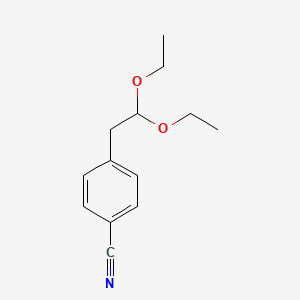
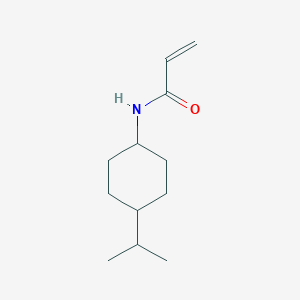
![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
